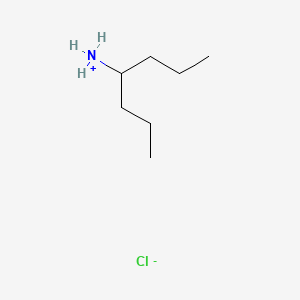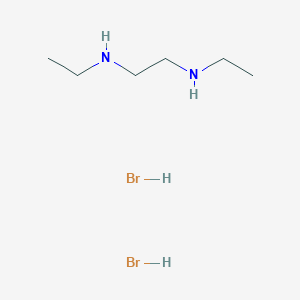
2-amino-N-1,3-benzodioxol-5-ylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-1,3-benzodioxol-5-ylbenzamide hydrochloride is a chemical compound with the molecular formula C14H12N2O3. It is a derivative of benzamide and features a benzodioxole group attached to the benzamide core. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-1,3-benzodioxol-5-ylbenzamide hydrochloride typically involves the following steps:
Benzodioxole Derivative Synthesis: : The benzodioxole derivative is synthesized from catechol and formaldehyde under acidic conditions.
Benzamide Formation: : The benzodioxole derivative is then reacted with an appropriate benzoyl chloride in the presence of a base such as triethylamine to form the benzamide intermediate.
Amination: : The benzamide intermediate undergoes amination with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-1,3-benzodioxol-5-ylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The benzodioxole group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: : Electrophilic substitution reactions can be facilitated by using Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-amino-N-1,3-benzodioxol-5-ylbenzamide hydrochloride has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-N-1,3-benzodioxol-5-ylbenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-amino-N-1,3-benzodioxol-5-ylbenzamide hydrochloride is similar to other benzamide derivatives, such as:
Benzamide: : A simple benzamide compound without additional functional groups.
N-(2H-1,3-benzodioxol-5-yl)benzamide: : A benzamide derivative with a benzodioxole group.
2-amino-N-benzamide: : A benzamide derivative with an amino group.
These compounds share structural similarities but differ in their functional groups and potential applications. This compound is unique due to its combination of benzodioxole and amino groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3.ClH/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12;/h1-7H,8,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISYMJGURMGXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide](/img/structure/B7829801.png)







![[1-Carboxy-2-(diaminomethylideneamino)ethyl]azanium;chloride](/img/structure/B7829868.png)
![N-[2-(dimethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine; but-2-enedioic acid](/img/structure/B7829870.png)
![[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine dihydrochloride](/img/structure/B7829885.png)


